molecular formula C12H13NO5S B033869 3-Benzyl-N-(methanesulfonyloxy)succinimide CAS No. 106847-87-4

3-Benzyl-N-(methanesulfonyloxy)succinimide

Cat. No. B033869
CAS RN: 106847-87-4
M. Wt: 283.3 g/mol
InChI Key: VHZLSFAAVZFJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-N-(methanesulfonyloxy)succinimide, also known as BMS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of succinimide derivatives and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the GABA-A receptor and the glycine receptor. 3-Benzyl-N-(methanesulfonyloxy)succinimide has been shown to enhance the activity of these receptors, leading to an increase in inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects
3-Benzyl-N-(methanesulfonyloxy)succinimide has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and sedative properties. 3-Benzyl-N-(methanesulfonyloxy)succinimide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-Benzyl-N-(methanesulfonyloxy)succinimide has several advantages for use in lab experiments. It is a highly selective compound that can be used to target specific receptors in the brain. 3-Benzyl-N-(methanesulfonyloxy)succinimide is also relatively easy to synthesize, making it readily available for research purposes. However, 3-Benzyl-N-(methanesulfonyloxy)succinimide has some limitations, including its potential toxicity and side effects. Researchers must take precautions when handling 3-Benzyl-N-(methanesulfonyloxy)succinimide to ensure the safety of both themselves and their subjects.

Future Directions

There are several future directions for research on 3-Benzyl-N-(methanesulfonyloxy)succinimide. One potential area of study is the development of new drugs based on the structure of 3-Benzyl-N-(methanesulfonyloxy)succinimide. Researchers could also investigate the potential use of 3-Benzyl-N-(methanesulfonyloxy)succinimide in the treatment of other neurological disorders, such as epilepsy and depression. Additionally, further research could be conducted to better understand the mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide and its effects on the brain.
Conclusion
In conclusion, 3-Benzyl-N-(methanesulfonyloxy)succinimide is a promising compound for use in scientific research. Its selective activity on certain receptors in the brain makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 3-Benzyl-N-(methanesulfonyloxy)succinimide involves the reaction of benzylamine with succinic anhydride in the presence of a solvent such as acetonitrile. The resulting product is then treated with methanesulfonyl chloride to form 3-Benzyl-N-(methanesulfonyloxy)succinimide. The synthesis of 3-Benzyl-N-(methanesulfonyloxy)succinimide has been optimized to achieve a high yield and purity of the compound.

Scientific Research Applications

3-Benzyl-N-(methanesulfonyloxy)succinimide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of medicinal chemistry, drug discovery, and neuroscience. 3-Benzyl-N-(methanesulfonyloxy)succinimide has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.

properties

CAS RN

106847-87-4

Product Name

3-Benzyl-N-(methanesulfonyloxy)succinimide

Molecular Formula

C12H13NO5S

Molecular Weight

283.3 g/mol

IUPAC Name

(3-benzyl-2,5-dioxopyrrolidin-1-yl) methanesulfonate

InChI

InChI=1S/C12H13NO5S/c1-19(16,17)18-13-11(14)8-10(12(13)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

VHZLSFAAVZFJAQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)ON1C(=O)CC(C1=O)CC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)ON1C(=O)CC(C1=O)CC2=CC=CC=C2

synonyms

3-benzyl-N-((methylsulfonyl)oxy)succinimide
3-benzyl-N-(methanesulfonyloxy)succinimide
BMSOS

Origin of Product

United States

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